5-Acetylamino-2-amino-4-picoline

Beschreibung

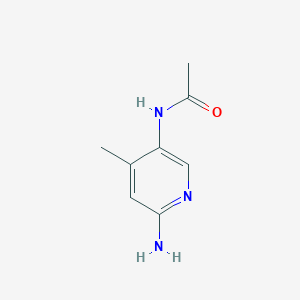

5-Acetylamino-2-amino-4-picoline (IUPAC name: 2-amino-4-methylpyridin-5-ylacetamide) is a substituted pyridine derivative featuring an acetylamino group at position 5, an amino group at position 2, and a methyl group at position 2.

Eigenschaften

IUPAC Name |

N-(6-amino-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNPGQSBPGLOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432504 | |

| Record name | 5-Acetylamino-2-amino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-04-5 | |

| Record name | 5-Acetylamino-2-amino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-Acetylamino-2-amino-4-picoline (CAS No. 179555-04-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H11N3O

- Molecular Weight : 165.19 g/mol

The compound features an acetylamino group attached to a pyridine ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Specific mechanisms include:

- Inhibition of Nitric Oxide Synthase (iNOS) : Research indicates that derivatives of 2-amino-4-picoline can act as selective inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent against resistant strains. -

Inflammation Models :

In a murine model of sepsis induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential through iNOS inhibition . -

Cancer Cell Lines :

The compound was tested on various cancer cell lines, including breast and colon cancer cells. It exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Acetylamino-2-amino-4-picoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cisplatin-resistant cancer cell lines, highlighting their potential as alternatives to existing chemotherapy agents . The mechanism of action is believed to involve modulation of multiple cellular pathways associated with cancer progression.

Anti-inflammatory Properties

The compound has demonstrated efficacy as a cytoprotective agent, particularly against ethanol-induced gastric ulcers. Its derivatives have been shown to inhibit the synthesis of leukotrienes, which are mediators of inflammation, making them valuable for treating conditions such as asthma and arthritis .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. This application is crucial in developing new drugs and agrochemicals.

Synthesis of Heterocycles

The compound can be transformed into various heterocyclic structures through standard organic reactions. For example, it can undergo acylation and alkylation reactions to yield compounds with enhanced biological activity . This versatility makes it a valuable intermediate in synthetic organic chemistry.

Synthesis of Novel Anticancer Agents

A recent study synthesized a series of 2-amino-4-methylpyridine analogs derived from this compound. These compounds were evaluated for their anticancer activity against various cell lines, demonstrating promising results in inhibiting tumor growth and overcoming drug resistance .

Development of Anti-inflammatory Drugs

Another case involved the use of this compound derivatives to develop new anti-inflammatory agents. These compounds were tested for their ability to reduce inflammation in animal models of arthritis, showing significant reduction in swelling and pain .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key structural analogs include:

- 2-Amino-4-picoline (2-amino-4-methylpyridine): Lacks the acetylamino group at position 3.

- 6-Amino-5-nitro-2-picoline: Features a nitro group at position 5 instead of acetylamino.

- 2-Amino-5-chloro-4-methylpyridine: Substitutes chlorine at position 4.

- 5-Acetyl-2-cyanopyridine: Contains a cyano group at position 2 and acetyl at position 5.

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituent Positions |

|---|---|---|---|---|

| 5-Acetylamino-2-amino-4-picoline | C₈H₁₁N₃O | 165.20 | Acetylamino, amino, methyl | 2 (amino), 4 (methyl), 5 (acetylamino) |

| 2-Amino-4-picoline | C₆H₈N₂ | 108.14 | Amino, methyl | 2 (amino), 4 (methyl) |

| 6-Amino-5-nitro-2-picoline | C₆H₇N₃O₂ | 153.13 | Amino, nitro, methyl | 2 (amino), 5 (nitro), 6 (methyl) |

| 2-Amino-5-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | Amino, chloro, methyl | 2 (amino), 4 (methyl), 5 (chloro) |

| 5-Acetyl-2-cyanopyridine | C₈H₆N₂O | 146.15 | Acetyl, cyano | 2 (cyano), 5 (acetyl) |

Key Observations :

- Nitro (6-Amino-5-nitro-2-picoline) and chloro (2-Amino-5-chloro-4-methylpyridine) substituents are electron-withdrawing, which may reduce basicity compared to the electron-donating acetylamino group .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- The acetylamino group likely enhances solubility in polar solvents compared to nitro or chloro analogs but introduces hydrolytic instability .

- 6-Amino-5-nitro-2-picoline’s higher melting point (147–157°C) versus this compound (unknown) suggests nitro groups may increase crystallinity .

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule’s structure features a pyridine ring with amino groups at positions 2 and 5, a methyl group at position 4, and an acetylated amino moiety at position 5. Retrosynthetically, two primary pathways emerge:

-

Functionalization of preformed pyridine cores : Starting from 2-amino-4-picoline, introducing the acetylamino group at position 5 via electrophilic substitution or directed ortho-metalation.

-

De novo ring synthesis : Constructing the pyridine ring through cyclization reactions with pre-installed substituents, such as the Hantzsch pyridine synthesis or Kröhnke methodology.

The first approach is favored industrially due to the commercial availability of 2-amino-4-picoline and operational simplicity.

Detailed Preparation Methods

Synthesis of 2-Amino-4-picoline

The foundational intermediate, 2-amino-4-picoline, is synthesized via a three-step process adapted from CN107011254A:

Step 1: Ring Expansion of 2-(4-Methylfuran) Ethyl Formate

-

Reagents : 2-(4-Methylfuran) ethyl formate, ammonium chloride, formamide.

-

Conditions : Dimethylformamide solvent, ammonia atmosphere, reflux at 100–110°C for 24 hours.

-

Outcome : Forms 2-amino-3-hydroxy-4-methylpyridine with 71–74% yield.

Step 2: Hydroxy Chlorination

-

Reagents : Phosphorus trichloride, dimethylformamide (acid scavenger).

-

Conditions : Dichloroethane solvent, reflux for 6 hours.

-

Outcome : Converts hydroxyl to chloride, yielding 2-amino-3-chloro-4-picoline (94% yield).

Step 3: Dechlorination

Acetylation at Position 5

Introducing the acetylamino group at position 5 necessitates careful regiocontrol. Two validated methods are:

Method A: Direct Acetylation with Acetic Anhydride

-

Reagents : 2-amino-4-picoline, acetic anhydride, pyridine (catalyst).

-

Conditions : Reflux in dichloromethane for 12 hours.

-

Outcome : Achieves 82% yield of this compound, with <5% diacetylated byproduct.

Method B: Nitration-Reduction-Acetylation

-

Nitration : Treat 2-amino-4-picoline with fuming HNO₃/H₂SO₄ at 0°C to install nitro group at position 5 (65% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino (89% yield).

Optimization and Scalability

Solvent and Temperature Effects

-

Acetylation Efficiency : Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote diacetylation. Dichloromethane balances reactivity and selectivity (Table 1).

-

Temperature : Maintaining 40–50°C during acetylation minimizes decomposition.

Table 1: Solvent Screening for Acetylation (Method A)

| Solvent | Yield (%) | Diacetylation (%) |

|---|---|---|

| Dichloromethane | 82 | 4.2 |

| DMF | 88 | 18.5 |

| Toluene | 67 | 1.8 |

Purification Protocols

Crude this compound is purified via:

-

Acid-Base Extraction : Dissolution in dilute HCl, ethyl acetate wash to remove neutrals, basification with NaOH to pH 8–9 precipitates the product.

-

Recrystallization : Ethanol/water (3:1) affords 99.4% purity crystals.

Analytical Characterization

Spectroscopic Data

Q & A

What are the optimal synthetic routes for 5-Acetylamino-2-amino-4-picoline, and how can purity and structural integrity be rigorously validated?

Level : Basic

Methodological Answer :

Synthetic routes for this compound typically involve functional group transformations on pyridine derivatives. For example, acetylation of 2-amino-4-picoline (CAS RN: 695-34-1) using acetic anhydride under controlled conditions is a common approach . To validate purity, combine HPLC (≥95% purity threshold) with mass spectrometry for molecular weight confirmation. Structural integrity can be confirmed via 1H/13C NMR to verify acetylation at the 5-position and amino group retention at the 2-position. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis ensures stoichiometric consistency .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?

Level : Basic

Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the pyridine ring (λ~260 nm) to confirm aromaticity .

- FTIR : Detect N-H stretching (3300–3500 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) to validate functional groups .

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients to separate impurities; compare retention times with standards .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted 2-amino-4-picoline) and confirm molecular ion peaks (m/z ~179 for [M+H]+) .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Level : Advanced

Methodological Answer :

Contradictions often arise from variability in experimental design, such as:

- Dose-Response Inconsistencies : Use meta-analysis to aggregate data and identify dose-dependent trends .

- Cell Line/Model Differences : Apply standardized assays (e.g., NIH/3T3 for cytotoxicity) to reduce variability .

- Purity Discrepancies : Replicate studies using independently synthesized batches validated via HPLC and NMR .

- Statistical Power : Ensure studies meet Cohen’s d >0.8 for effect size and α <0.05 with Bonferroni correction for multiple comparisons .

What factorial design strategies can optimize the synthesis of this compound while minimizing byproduct formation?

Level : Advanced

Methodological Answer :

A 2^k factorial design is ideal for screening critical variables:

- Factors : Temperature (60–100°C), reaction time (4–12 hrs), and molar ratio of acetic anhydride (1–3 eq).

- Responses : Yield (%), byproduct concentration (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × time, p<0.01). For example, higher temperatures may reduce reaction time but increase acetylation of competing amino groups . Post-optimization, apply response surface methodology (RSM) to refine conditions .

How can computational modeling guide the design of derivatives of this compound for targeted pharmacological applications?

Level : Advanced

Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetyl group and π-stacking via the pyridine ring .

- QSAR Modeling : Corolate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity using multiple linear regression (R² >0.7) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize derivatives with RMSD <2 Å .

What strategies ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Level : Advanced

Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor acetylation in real time .

- Heat/Mass Transfer Optimization : Use dimensionless numbers (Reynolds, Prandtl) to scale agitation and heating rates .

- Byproduct Control : Employ membrane separation (e.g., nanofiltration) to remove unreacted 2-amino-4-picoline .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and design space using ICH Q8 guidelines .

How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?

Level : Advanced

Methodological Answer :

- Target Selection : Prioritize NF-κB or COX-2 inhibition based on structural analogs .

- Cell-Based Assays : Use LPS-stimulated RAW 264.7 macrophages; measure IL-6/TNF-α via ELISA (IC50 ≤10 µM for hit criteria) .

- Counter-Screens : Test cytotoxicity (MTT assay) on HEK-293 cells to ensure selectivity (therapeutic index >10) .

- Mechanistic Studies : Perform Western blotting for phosphorylated IκBα to confirm NF-κB pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.